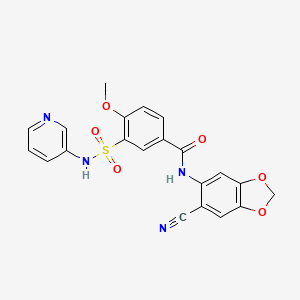
N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-(pyridin-3-ylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-[(PYRIDIN-3-YL)SULFAMOYL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole ring, a pyridine moiety, and a sulfamoyl group, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-[(PYRIDIN-3-YL)SULFAMOYL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using cyanide salts.
Formation of the Pyridine Moiety: The pyridine ring is synthesized through a series of condensation reactions involving pyridine derivatives.
Sulfamoylation: The sulfamoyl group is introduced using sulfamoyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the benzodioxole and pyridine moieties under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-[(PYRIDIN-3-YL)SULFAMOYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzodioxole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-[(PYRIDIN-3-YL)SULFAMOYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-[(PYRIDIN-3-YL)SULFAMOYL]BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways and biological effects. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly .
Comparison with Similar Compounds
Similar Compounds
- **N-(6-Cyano-1,3-benzodioxol-5-yl)-3-[(2-furylmethyl)sulfamoyl]-4-methoxybenzamide
- **N-(6-Cyano-1,3-benzodioxol-5-yl)-3-[(2-cyano-4,5-diethoxyphe nyl)sulfamoyl]-4-methoxybenzamide
Uniqueness
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-[(PYRIDIN-3-YL)SULFAMOYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzodioxole ring and the pyridine moiety allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C21H16N4O6S |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-(pyridin-3-ylsulfamoyl)benzamide |
InChI |
InChI=1S/C21H16N4O6S/c1-29-17-5-4-13(8-20(17)32(27,28)25-15-3-2-6-23-11-15)21(26)24-16-9-19-18(30-12-31-19)7-14(16)10-22/h2-9,11,25H,12H2,1H3,(H,24,26) |
InChI Key |
PFBVEHBKXOJJAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2C#N)OCO3)S(=O)(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















